molecular formula C16H19N5O2S2 B13364733 6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13364733
M. Wt: 377.5 g/mol
InChI Key: ATWKLJNIVAMMRV-UHFFFAOYSA-N
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Description

6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a piperidine ring substituted with a methylsulfonyl group

Preparation Methods

The synthesis of 6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. One common method is the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This reaction typically requires acidic conditions and elevated temperatures to proceed efficiently. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where the methylsulfonyl group can be replaced with other substituents.

    Cyclization: The triazole and thiadiazole rings can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. For example, its anticancer activity is attributed to the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N5O2S2

Molecular Weight

377.5 g/mol

IUPAC Name

6-benzyl-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N5O2S2/c1-25(22,23)20-9-5-8-13(11-20)15-17-18-16-21(15)19-14(24-16)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3

InChI Key

ATWKLJNIVAMMRV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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